3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-6-4-5-12(9-14)15(21)19-13-10-17-16(18-11-13)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIPBSSAIATQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Key Property Comparisons
| Property | This compound | Filapixant | EP 3 532 474 B1 Derivatives | Quinoline-linked Analogs |
|---|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (due to morpholine) | ~3.0 (cyclohexylethoxy) | ~2.5 (tetrahydrofuran) |
| Solubility (mg/mL) | ~0.1 (moderate) | ~0.3 (enhanced) | ~0.05 (low) | ~0.2 (moderate) |
| Metabolic Stability | Moderate (pyrrolidine susceptible to oxidation) | High (trifluoromethyl) | Low (ester hydrolysis) | Moderate (cyano stable) |
Key Observations :
- The query compound’s pyrrolidine may increase metabolic liability compared to filapixant’s trifluoromethyl group.
- Its methoxy group provides less solubility enhancement than the tetrahydrofuran-3-yloxy or morpholine substituents in analogs .
Biological Activity
3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a methoxy group and a pyrimidine ring linked to a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 258.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine and pyrimidine groups enhances its binding affinity to these targets, potentially modulating their activity.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrolidine and pyrimidine exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
Research has demonstrated that similar compounds possess anticancer properties, particularly in inhibiting the growth of various cancer cell lines. For example, studies on benzamide derivatives have reported IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy
- Cancer Cell Proliferation Inhibition
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide, and how do they influence its physicochemical properties?
- Answer : The compound consists of three critical components:
- Methoxy-substituted benzamide : Enhances hydrophobicity, potentially improving membrane permeability .
- Pyrimidine ring : Facilitates π-π stacking interactions with biological targets like enzymes or receptors .
- Pyrrolidine moiety : Increases solubility in polar solvents and may modulate binding kinetics via its amine group .
- Methodological Insight : Use computational tools (e.g., MarvinSketch, SwissADME) to predict logP and solubility. Experimental validation via HPLC or LC-MS can confirm stability under physiological conditions.
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step synthesis is typical:
Amide coupling : React 3-methoxybenzoic acid with 2-(pyrrolidin-1-yl)pyrimidin-5-amine using coupling agents like HATU or EDCI in DMF/DCM .
Purification : Optimize via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Yield optimization : Adjust reaction temperature (e.g., 0°C to RT for coupling) and stoichiometry (1.2:1 amine:acid ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of analogs of this compound across studies?
- Answer : Contradictions often arise from structural variations or assay conditions. For example:
- Substituent effects : A methoxy group (as in this compound) vs. bromo substitution (e.g., 2-bromo analogs in ) may alter HDAC inhibition potency .
- Assay variability : Standardize protocols (e.g., cell lines, IC50 measurement methods) and validate with positive controls (e.g., SAHA for HDAC assays) .
- Data reconciliation : Use meta-analysis tools (e.g., RevMan) to compare results across studies, focusing on structural descriptors (e.g., Hammett constants) .
Q. What computational methods are suitable for predicting the binding modes of this compound with histone deacetylase (HDAC) enzymes?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with HDAC’s catalytic zinc ion and hydrophobic pockets .
- MD simulations : Run GROMACS simulations (50 ns) to assess stability of the enzyme-ligand complex .
- QSAR modeling : Develop models using descriptors like polar surface area and H-bond donors to predict IC50 values .
Q. How can metabolic stability of this compound be evaluated in preclinical models?
- Answer :
- In vitro assays :
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- In vivo studies : Administer to rodents and measure plasma half-life (t½) and clearance rates .
Methodological Recommendations
- Synthesis Challenges : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction time .
- Biological Assays : Include counter-screens against off-target receptors (e.g., GPCRs) to assess selectivity .
- Data Reproducibility : Use open-access platforms (e.g., PubChem) to cross-validate spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
